3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
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Overview
Description
3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative known for its potential applications in various scientific fields including medicinal chemistry and biological research. This compound belongs to a class of quinazolinones characterized by their multi-functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves several key steps:
Formation of quinazolinone core: : The quinazolinone core is typically synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable carbonyl sources.
Functionalization of quinazolinone: : Introduction of the piperidine and pyrimidine moieties is done through nucleophilic substitution reactions. The 4-(2,6-dimethylpyrimidin-4-yl)oxy group is added to the piperidin-1-yl moiety using appropriate protecting and deprotecting strategies to achieve the desired substitution pattern.
Final assembly: : The intermediate is further reacted with 3-bromo-3-oxopropyl bromide under basic conditions to obtain the final compound.
Industrial Production Methods
For industrial-scale production, the process might include:
Optimization of reaction conditions: : Ensuring high yield and purity while minimizing side reactions.
Use of flow reactors: : Continuous flow synthesis can enhance scalability and safety, particularly for complex multi-step processes.
Purification: : Advanced purification techniques such as chromatography and crystallization to ensure product quality.
Chemical Reactions Analysis
Types of Reactions It Undergoes
3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one is involved in various chemical reactions, including:
Oxidation: : The quinazolinone core can be subjected to oxidation reactions using agents like potassium permanganate to yield quinazoline-4-oxides.
Reduction: : Reduction of the carbonyl group using hydride donors such as sodium borohydride.
Substitution: : Nucleophilic substitution reactions on the piperidine and pyrimidine moieties to introduce various functional groups.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic or basic media.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Nucleophiles such as amines or thiols under anhydrous conditions.
Major Products
Oxidized quinazolinones: : By-products of oxidation.
Reduced alcohols: : Products of carbonyl reduction.
Substituted derivatives: : Various functionalized products depending on the nucleophile used.
Scientific Research Applications
3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one has broad applications in scientific research:
Medicinal Chemistry: : Investigation of its potential as an anticancer, antiviral, or antimicrobial agent due to its quinazolinone core.
Biological Research: : Studying its interactions with various biological targets, such as enzymes or receptors.
Pharmaceutical Development: : Exploring its use as a lead compound in drug discovery and development.
Industrial Applications: : Potential use as an intermediate in the synthesis of other complex molecules in chemical industries.
Mechanism of Action
Molecular Targets and Pathways Involved
The mechanism by which 3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one exerts its effects involves:
Binding to enzymatic sites: : Inhibiting the activity of enzymes involved in cell growth and proliferation.
Receptor interaction: : Modulating receptor activity to induce desired biological responses.
Pathway interference: : Affecting cellular signaling pathways that control various cellular processes.
Comparison with Similar Compounds
4-Quinazolinone: : Simple quinazolinone with basic structural properties.
6,7-Dimethoxyquinazolin-4(3H)-one: : Differing in functional groups, affecting its pharmacological activity.
Pyrimidinylpiperidines: : Similar piperidine core but different substituent patterns.
Each of these compounds offers distinct properties, highlighting the uniqueness and potential of 3-(3-(4-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one in various research fields.
Properties
IUPAC Name |
3-[3-[4-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O3/c1-15-13-20(25-16(2)24-15)30-17-7-10-26(11-8-17)21(28)9-12-27-14-23-19-6-4-3-5-18(19)22(27)29/h3-6,13-14,17H,7-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYIJXLUNSLFRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)CCN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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